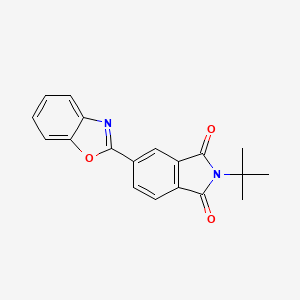
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, also known as BIQ, is a compound that has been extensively studied for its potential therapeutic applications. BIQ is a heterocyclic compound that contains both benzoxazole and isoindole moieties, and its unique chemical structure has led to its investigation in various scientific fields.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects:
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects, including the induction of DNA damage and the inhibition of cell proliferation. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been shown to modulate the expression of various genes involved in cancer progression, such as p53 and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, including the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. The development of new synthetic routes and modifications to the 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione structure may also lead to the discovery of more potent and selective compounds. Additionally, the elucidation of the mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione may provide insight into the underlying molecular pathways involved in cancer progression.
Synthesemethoden
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process that involves the condensation of 2-tert-butylaniline with o-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine, which is subsequently cyclized to form the desired 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione compound. The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been optimized to achieve high yields and purity, and various modifications to the synthetic route have been reported.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been investigated for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation.
Eigenschaften
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-tert-butylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-19(2,3)21-17(22)12-9-8-11(10-13(12)18(21)23)16-20-14-6-4-5-7-15(14)24-16/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXTTFOCOBOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)



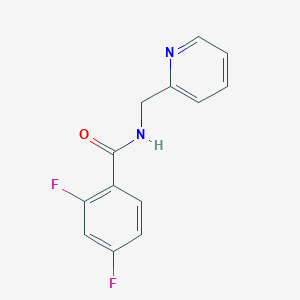
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)
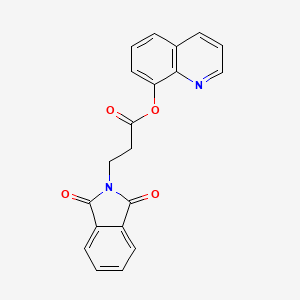
![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)
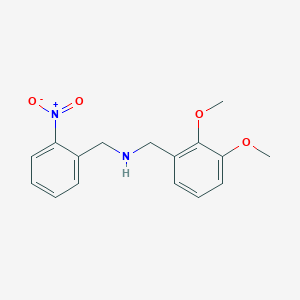
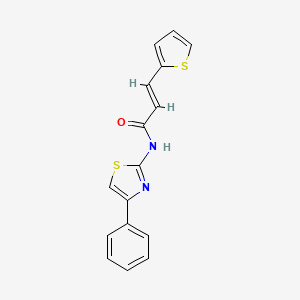
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)